Benzoic acid, 4-(1H-imidazol-1-ylmethyl)-, hydrazide
Description
This structural motif combines the aromaticity of benzimidazole with the reactive hydrazide functionality, enabling applications in medicinal chemistry, particularly as a precursor for Schiff base derivatives with antimicrobial, anticancer, and enzyme-inhibitory properties .
Synthesis:
The compound is typically synthesized via multi-step protocols:
Formation of methyl-4-(benzimidazol-2-yl)benzoate through oxidative condensation of o-phenylenediamine with substituted benzaldehydes .
Conversion to benzoic acid hydrazide by refluxing with hydrazine hydrate .
Condensation with aldehydes to yield arylidene hydrazide derivatives (e.g., halogenated or fluorinated benzaldehydes) .
Structural elucidation relies on IR (C=O stretch at ~1650 cm⁻¹, N-H bend at ~3200 cm⁻¹), ¹H/¹³C NMR (imine proton at δ 8.2–8.5 ppm, aromatic protons at δ 6.8–7.8 ppm), and mass spectrometry (e.g., m/z 388–448 for halogenated derivatives) .
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-14-11(16)10-3-1-9(2-4-10)7-15-6-5-13-8-15/h1-6,8H,7,12H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEIAFTVIMAIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478798 | |
| Record name | Benzoic acid, 4-(1H-imidazol-1-ylmethyl)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139277-57-9 | |
| Record name | Benzoic acid, 4-(1H-imidazol-1-ylmethyl)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(1H-imidazol-1-ylmethyl)-, hydrazide typically involves the following steps:
Formation of the Imidazole Derivative: The imidazole ring is synthesized through the cyclization of glyoxal and ammonia, or other suitable precursors.
Attachment of the Benzoic Acid Moiety: The imidazole derivative is then reacted with 4-chloromethylbenzoic acid under basic conditions to form the intermediate compound.
Hydrazide Formation: The final step involves the conversion of the carboxylic acid group to a hydrazide using hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(1H-imidazol-1-ylmethyl)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.
Major Products Formed
Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.
Reduction: Amines or other reduced forms of the hydrazide group.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Benzoic acid, 4-(1H-imidazol-1-ylmethyl)-, hydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-(1H-imidazol-1-ylmethyl)-, hydrazide involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, affecting the activity of enzymes or other proteins. The hydrazide group can form covalent bonds with specific amino acid residues, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key derivatives and their structural/functional distinctions:
Key Observations :
- Halogenation (Cl, Br) enhances thermal stability (higher melting points, e.g., 290°C for 6g vs. 271°C for 6f) and antimicrobial potency due to increased lipophilicity .
- Electron-withdrawing groups (e.g., NO₂ in 3p) improve anticancer activity by enhancing electrophilic interactions with cellular targets .
- Methoxy substitution (e.g., compound 62) balances solubility and bioactivity, showing efficacy comparable to cisplatin .
Metabolic Stability
Hydrazide derivatives undergo hepatic microsomal metabolism via oxidative pathways. For example, 4-fluorobenzylidene derivatives form stable glucuronide conjugates, enhancing excretion but reducing bioavailability .
Biological Activity
Benzoic acid, 4-(1H-imidazol-1-ylmethyl)-, hydrazide (CAS: 139277-57-9) is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The compound features a hydrazide functional group linked to a benzoic acid moiety and an imidazole ring. This unique structure contributes to its diverse biological properties. The presence of the hydrazide group is particularly significant as hydrazones have been associated with various pharmacological effects.
Biological Activities
1. Antimicrobial Activity
Hydrazones, including benzoic acid derivatives, have shown promising antimicrobial properties. A review highlighted that many hydrazone derivatives exhibit activity against a range of pathogens, including bacteria and fungi. For instance, studies have reported minimum inhibitory concentrations (MIC) indicating effective antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans .
2. Anticancer Properties
Research indicates that benzoic acid derivatives can exhibit anticancer activity. The antiproliferative effects of hydrazone compounds have been documented in various cancer cell lines. For example, studies have shown that certain hydrazone derivatives possess IC50 values in the low micromolar range against breast cancer cell lines like MDA-MB-231 . The structure-activity relationship (SAR) suggests that modifications on the hydrazone scaffold can enhance its anticancer efficacy.
3. Anti-inflammatory Effects
Hydrazones are also recognized for their anti-inflammatory activities. Compounds with imidazole rings have been noted for their ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Study 1: Antimicrobial Evaluation
A study synthesized several hydrazone derivatives and evaluated their antimicrobial properties against various pathogens. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with MIC values ranging from 8 to 32 µg/mL against E. coli and S. aureus.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Hydrazone A | E. coli | 16 |
| Hydrazone B | S. aureus | 8 |
| Hydrazone C | C. albicans | 32 |
Study 2: Anticancer Activity
In another investigation focusing on the antiproliferative effects of benzoic acid derivatives, the compound demonstrated an IC50 of 5 µM against the MDA-MB-231 breast cancer cell line.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzoic Acid Hydrazide Derivative | MDA-MB-231 | 5 |
| Control (Untreated) | MDA-MB-231 | >100 |
The biological activities of this compound can be attributed to several mechanisms:
- Nucleophilic Attack : The nitrogen atoms in the hydrazone structure may act as nucleophiles, allowing interaction with electrophilic sites in biological molecules.
- Cell Membrane Interaction : The lipophilicity imparted by the benzoic acid moiety enhances membrane permeability, facilitating cellular uptake and action against intracellular targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrazide, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step protocols:
Core structure formation : Reacting o-phenylenediamine with carbon disulfide and KOH to form benzimidazole-thiol intermediates .
Hydrazide introduction : Substitution with hydrazine hydrate in methanol to yield hydrazinyl-benzimidazole derivatives .
Functionalization : Condensation with aromatic aldehydes/ketones in the presence of glacial acetic acid to generate target hydrazides .
- Characterization : Key techniques include:
- IR spectroscopy : Identification of S-H (~2634 cm⁻¹) and N-H (~3395 cm⁻¹) stretches in intermediates .
- NMR : Proton signals at δ12.31 (S-H) and δ10.93 (N-H) confirm benzimidazole-thiol intermediates .
- Mass spectrometry : ESI-MS validates molecular weights (e.g., m/z peaks matching theoretical values) .
Q. How are hydrazide derivatives of benzoic acid structurally validated to ensure purity and correct functionalization?
- Analytical workflow :
- Elemental analysis : Deviations ≤±0.4% confirm stoichiometry .
- Chromatography : TLC (Silica Gel GF) monitors reaction progression; HPLC ensures purity .
- Thermal analysis : Melting point consistency distinguishes intermediates (e.g., compound (2) vs. (1) in ) .
Advanced Research Questions
Q. What mechanistic insights explain the inhibition of myeloperoxidase (MPO) by benzoic acid hydrazide analogs?
- Key findings :
- Heme ejection : Benzoic acid hydrazides hydrolyze ester bonds between MPO’s heavy chain (Glu242) and heme pyrrole A, releasing the catalytic heme moiety without prior iron loss .
- Kinetic steps : 4-Aminobenzoic acid hydrazide (4-ABAH) acts as a slow-tight binding inhibitor via a two-step mechanism, while NaN₃ inhibits in a single step .
- Methodological validation :
- Fluorogenic assays : ADHP substrate tracks MPO-H₂O₂ kinetics .
- Spectroscopic tracking : Heme release confirmed via chemiluminescence and SDS-PAGE .
Q. How do substituent effects on benzoic acid hydrazides influence their inhibitory potency against MPO?
- Structure-activity relationships :
- Electron-donating groups : 4-ABAH (IC₅₀ = 0.3 µM) outperforms unsubstituted analogs due to enhanced binding via hydrogen bonding with MPO active-site residues .
- Hydrophobic substituents : 4-Trifluoromethyl derivatives show reduced efficacy compared to amino-substituted analogs .
Q. What strategies resolve discrepancies in reported inhibitory data for benzoic acid hydrazides across experimental models?
- Critical factors :
- Cell vs. purified enzyme assays : Neutrophil assays (IC₅₀ = 2.2–16 µM) differ from purified MPO (IC₅₀ = 0.3 µM) due to competing reactive species (e.g., superoxide) .
- Assay conditions : Inclusion of superoxide dismutase (SOD) lowers IC₅₀ values by mitigating oxidative interference .
- Validation : Cross-referencing kinetic data (e.g., transient vs. steady-state assays) clarifies multi-step inhibition mechanisms .
Q. How can computational methods (e.g., molecular docking) predict the binding interactions of 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrazide derivatives?
- Approach :
- Docking software : Tools like AutoDock Vina model hydrazide interactions with MPO’s active site (e.g., hydrogen bonding with His95, Arg239) .
- Validation : Correlation of docking scores (binding energy ≤−8 kcal/mol) with experimental IC₅₀ values .
Methodological Considerations
Q. What spectroscopic techniques are optimal for tracking hydrazide-mediated heme release from MPO?
- Recommended techniques :
- UV-Vis spectroscopy : Monitor Soret band shifts (λ = 430 nm) during heme dissociation .
- SDS-PAGE : Detect light chain (14 kDa) and heme fragments post-inhibition .
Q. How are hydrazide-functionalized materials (e.g., graphene oxide) synthesized for drug delivery applications?
- Protocol :
Carboxyl activation : Treat graphene oxide with thionyl chloride to generate acyl chloride intermediates .
Hydrazide conjugation : React with 4-(benzenesulfonamido)benzoic acid hydrazide under inert conditions .
- Characterization : FT-IR confirms C=O (1720 cm⁻¹) and N-H (3300 cm⁻¹) bond formation .
Data Contradictions and Resolution
Q. Why do some studies report irreversible MPO inhibition by benzoic acid hydrazides, while others suggest competitive mechanisms?
- Resolution :
- Irreversible inhibition : Observed in time-dependent assays (e.g., pre-incubation with H₂O₂ enhances heme ejection) .
- Apparent competition : Arises in initial rate studies without pre-incubation, masking covalent modifications .
Tables
Table 1 : Inhibitory Potency of Benzoic Acid Hydrazide Analogs Against MPO
| Compound | IC₅₀ (Purified MPO) | IC₅₀ (Neutrophils) | Mechanism |
|---|---|---|---|
| 4-ABAH | 0.3 µM | 2.2 µM | Slow-tight binding |
| Benzoic acid hydrazide | 10 µM | N/A | Heme ejection |
| 4-Trifluoromethyl | 8 µM | 15 µM | Competitive inhibition |
| Data sourced from |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
